molecular formula C7H14N4 B8021329 N1,3-diethyl-1H-pyrazole-3,4-diamine

N1,3-diethyl-1H-pyrazole-3,4-diamine

Cat. No.: B8021329
M. Wt: 154.21 g/mol
InChI Key: IDHVMSPZBYFWLQ-UHFFFAOYSA-N
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Description

N1,3-diethyl-1H-pyrazole-3,4-diamine is a diamine-functionalized pyrazole derivative intended for research and development purposes. Pyrazole-based compounds are of significant interest in medicinal chemistry and materials science due to their versatile biological activities and ability to act as ligands for metal complexes . As a diamine, this compound is a valuable synthetic intermediate. Researchers can utilize it as a building block for the construction of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are known as bioisosteres of purines and have demonstrated potent biological effects . Furthermore, its structure suggests potential application in the synthesis of metal-organic complexes. Similar pyrazole-diamine ligands have been used to create coordination compounds with transition metals like Nickel(II), which are then investigated for their structural properties and potential antibacterial activities . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-N,1-diethylpyrazole-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-3-9-7-6(8)5-11(4-2)10-7/h5H,3-4,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHVMSPZBYFWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN(C=C1N)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Formation of the Pyrazole Core : Ethylhydrazine reacts with ethyl acetoacetate in refluxing ethanol, forming a hydrazone intermediate.

  • Cyclization : Acid-catalyzed cyclization (e.g., HCl or H₂SO₄) yields the pyrazole ring.

  • Functionalization : Subsequent alkylation or amination introduces the second ethyl group at the N3 position.

Example Protocol (adapted from):

  • Reactants : Ethyl acetoacetate (1 eq), ethylhydrazine (1.2 eq), acetic anhydride (catalyst).

  • Conditions : Reflux at 110–120°C for 4 hours.

  • Yield : ~60–70% after recrystallization (35% aqueous methanol).

Regioselective N-Alkylation of Pyrazole Diamine Intermediates

N-Alkylation of 3,4-diamino-1H-pyrazole with ethylating agents (e.g., ethyl bromide or diethyl sulfate) is a direct approach. However, regioselectivity challenges arise due to the presence of multiple reactive sites.

Strategies to Enhance Selectivity:

  • Protecting Groups : Use of SEM (2-(trimethylsilyl)ethoxymethyl) groups to protect one nitrogen, enabling selective ethylation at the desired position.

  • Base Optimization : Employing NaH or K₂CO₃ in DMF improves N1-alkylation efficiency.

Data Table 1 : Comparison of Alkylation Conditions

Ethylating AgentBaseSolventTemp (°C)N1:Others SelectivityYield (%)Source
Ethyl bromideNaHDMF259:158
Diethyl sulfateK₂CO₃ACN807:145
Ethyl iodideCs₂CO₃THF608:162

Multi-Step Synthesis via Diazonium Salt Intermediates

A patent-driven method (CN114014809A) outlines a three-step route starting from ethyl acetoacetate and triethyl orthoformate:

  • Condensation : Ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride to form a diketone intermediate.

  • Cyclization with Methylhydrazine : Substituting methylhydrazine with ethylhydrazine yields 1-ethyl-3,5-diaminopyrazole.

  • N-Ethylation : Treatment with ethyl bromide in the presence of NaOH introduces the second ethyl group.

Critical Analysis :

  • Advantage : Scalable for industrial production (>500 kg batches).

  • Limitation : Requires rigorous control of reaction temperatures (0–20°C during cyclization) to minimize byproducts.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate reaction kinetics. A study on analogous pyrazoles (PMC9786072) demonstrated a 40% reduction in reaction time compared to conventional heating.

Protocol :

  • Reactants : 3,4-Diaminopyrazole (1 eq), ethyl iodide (2.2 eq), K₂CO₃ (3 eq).

  • Conditions : Microwave irradiation (150 W, 100°C, 20 min).

  • Yield : 78% with >95% purity.

Comparative Analysis of Methods

Data Table 2 : Method Efficacy and Limitations

MethodYield (%)Purity (%)ScalabilityKey Challenge
Cyclocondensation60–7090–95HighRequires toxic hydrazine derivatives
N-Alkylation45–6285–92ModerateRegioselectivity control
Diazonium Salt Route75–8095–98HighMulti-step purification
Microwave-Assisted7895LowEquipment cost

Chemical Reactions Analysis

Types of Reactions

N1,3-diethyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups such as nitro, amino, and alkyl groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies on related compounds have shown that modifications at the 3 and 4 positions of the pyrazole ring can enhance cytotoxicity against various cancer cell lines. Specifically, 1,3-diarylpyrazoles have been investigated for their ability to induce autophagy and exhibit antiproliferative effects in vitro against cancer cells .

Antiparasitic Properties
N1,3-diethyl-1H-pyrazole-3,4-diamine and its analogs have demonstrated efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These compounds showed low micromolar potencies while maintaining low cytotoxicity towards human cells, making them promising candidates for further development as antiparasitic agents .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity suggests potential applications in the development of new antimicrobial agents .

Agricultural Applications

Herbicide Development
this compound has been explored for its potential use in herbicides. Research indicates that derivatives of pyrazoles can effectively suppress weed growth while being less harmful to crops like romaine lettuce and bent grass. This selectivity is crucial for developing environmentally friendly herbicides that minimize damage to desired plants .

Material Science

Coordination Complexes
The compound has been utilized in the synthesis of nickel(II) complexes with potential applications in catalysis and material science. These complexes are characterized by their stability and solubility in polar solvents, which can be advantageous for various industrial applications . The crystal structure analysis of these complexes reveals interesting properties that could be exploited in designing new materials.

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/Cell LineResultReference
AnticancerVarious cancer cell linesSignificant cytotoxicity
AntiparasiticTrypanosoma cruzi, LeishmaniaLow micromolar potency
AntimicrobialGram-positive & Gram-negative bacteriaBroad-spectrum activity
HerbicideWeeds (e.g., romaine lettuce)Effective suppression

Table 2: Synthesis of Nickel(II) Complexes from this compound

Complex NameYield (%)SolubilityCharacterization Techniques
Ni(II) complex with L1 & L2ExcellentHighly soluble in polar solventsFT-IR, XRD
Co-crystallized forms--Thermal analysis (TG/DTG)

Mechanism of Action

The mechanism of action of N1,3-diethyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Comparison of Selected Pyrazolo[3,4-d]pyrimidine-3,4-diamine Derivatives

Compound Name (Substituents) Yield (%) Melting Point (°C) Elemental Analysis (C/H/N, %) Reference
N3-(2-Methoxyphenyl), N4-(4-methylphenyl) 39 215–217 C: 58.67; H: 4.35; N: 22.64
N4-(4-Chlorophenyl), N3-(4-methoxyphenyl) 28 269–271 C: 58.73; H: 4.38; N: 22.60
N3-Indolino, N4-(4-methylphenyl) 67 276–278 Not specified
N3-Indolino, N4-(4-methoxyphenyl) 68 259–261 Not specified

Key Observations :

  • Substituent Effects : Methoxy (-OCH₃) and chloro (-Cl) groups increase melting points compared to methyl (-CH₃) groups, suggesting stronger intermolecular interactions (e.g., dipole-dipole) .
  • Yield Variability: Lower yields (28–39%) are observed for chlorophenyl/methoxyphenyl derivatives, likely due to steric hindrance during synthesis . Indolino-substituted compounds achieve higher yields (67–68%), possibly due to improved reaction kinetics under microwave-assisted conditions .
  • Elemental Analysis : Close alignment between calculated and experimental values confirms structural integrity .

Data Tables

See Table 1 for a summary of physicochemical properties.

Q & A

Basic: What are the established synthetic routes for N1,3-diethyl-1H-pyrazole-3,4-diamine, and how are intermediates characterized?

Methodological Answer:
this compound can be synthesized via a multi-step approach:

Michael Addition : React acrylonitrile with a substituted pyrazole precursor (e.g., 3,5-dibromo-4-nitro-1H-pyrazole) to form pyrazolepropionitriles .

Reductive Alkylation : Use NaH and methyl iodide in DMF to introduce alkyl groups at specific positions, followed by nitro reduction to yield the diamine .

Characterization : Employ Fourier-transform infrared spectroscopy (FT-IR) for functional group analysis (e.g., NH₂ stretching at ~3300 cm⁻¹) and proton NMR to confirm substitution patterns (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH₃ and δ 3.5–4.0 ppm for CH₂) .

Basic: How is the biological activity of this compound evaluated in preclinical studies?

Methodological Answer:

  • Antidepressant Screens : Compare potency to imipramine in rodent forced-swim or tail-suspension tests, noting reduced anticholinergic side effects due to the absence of antagonism toward clonidine or guanethidine pathways .
  • Antimicrobial Assays : Perform disk diffusion or MIC (minimum inhibitory concentration) tests against bacterial/fungal strains, benchmarking against streptomycin. Molecular docking against β-ketoacyl-ACP synthase III can predict binding interactions .

Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Case Study : The inactive isomer N,N-dimethyl-4,5-diphenyl-1H-pyrazole-1-propanamine (vs. active 3,4-diphenyl analog) highlights the critical role of substitution geometry. Use X-ray crystallography (e.g., SHELX refinement ) or DFT-based conformational analysis to compare steric/electronic profiles .
  • Data Reconciliation : Cross-validate activity with in silico ADMET predictions (e.g., LogP, polar surface area) to rule out bioavailability discrepancies .

Advanced: What computational strategies optimize the design of pyrazole-diamine derivatives for targeted applications?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) basis sets to compute bond angles, HOMO-LUMO gaps (e.g., ΔE < 3 eV enhances reactivity), and electrostatic potential maps for nucleophilic/electrophilic site identification .
  • Molecular Docking : Employ AutoDock Vina to predict binding affinities (ΔG < −7 kcal/mol) against targets like c-Kit tyrosine kinase. Prioritize compounds with π–π stacking or hydrogen-bond interactions .

Advanced: How do structural modifications influence the structure-activity relationship (SAR) of pyrazole-diamine derivatives?

Methodological Answer:

  • Substituent Effects :

    Position Modification Activity Trend Mechanistic Insight
    N1Ethyl vs. Methyl↑ LipophilicityEnhanced membrane permeation
    C3/C4Electron-withdrawing groups (e.g., NO₂)↓ Antimicrobial activityDisrupted H-bonding with β-ketoacyl-ACP synthase III
  • Synthetic Validation : Test SAR hypotheses by synthesizing analogs via regioselective alkylation or cross-coupling reactions .

Advanced: What challenges arise in crystallographic refinement of pyrazole-diamine derivatives, and how are they addressed?

Methodological Answer:

  • Crystallization Issues : Low symmetry or twinning can complicate data collection. Use SHELXL for high-resolution refinement and SHELXD for experimental phasing in cases of weak diffraction .
  • Validation Metrics : Ensure R-factor < 0.05 and RMSD for bond lengths < 0.02 Å. Address disorder via PART instructions in SHELX .

Advanced: How can researchers assess the stability and degradation pathways of this compound under varying conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions (ICH Q1B guidelines). Monitor degradation via HPLC-MS to identify byproducts (e.g., dealkylated pyrazoles) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and track potency loss using validated UV-Vis or LC-MS methods .

Advanced: What strategies enhance the therapeutic potential of pyrazole-diamine derivatives in combination therapies?

Methodological Answer:

  • Synergy Screening : Use Chou-Talalay combination index (CI < 1 indicates synergy) in cell-based assays (e.g., cancer lines treated with N1,3-diethyl derivatives + cisplatin) .
  • Mechanistic Studies : Profile transcriptomic changes via RNA-seq to identify pathways potentiated by combination treatment (e.g., apoptosis or DNA repair) .

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